

# Comprehensive Characterization of Ethyl 8-(4-iodophenyl)-8-oxooctanoate: A Spectroscopic Guide

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## Compound of Interest

Compound Name:	Ethyl 8-(4-iodophenyl)-8-oxooctanoate
CAS No.:	898777-48-5
Cat. No.:	B1327880

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## Executive Summary

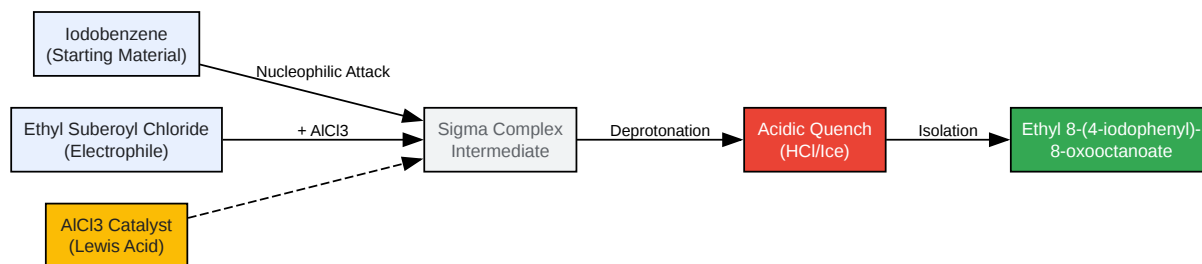
**Ethyl 8-(4-iodophenyl)-8-oxooctanoate** (CAS: 898777-48-5) is a bifunctional aryl-fatty acid derivative characterized by a terminal ethyl ester and an aryl ketone moiety. Its structural integrity is pivotal for downstream applications, particularly as a precursor for radiohalogenated pharmaceuticals where the iodine-carbon bond stability is essential. This guide provides a definitive spectroscopic profile (NMR, IR, MS) and the mechanistic logic required for its identification and quality control.

## Structural Analysis & Synthetic Context

Understanding the synthesis is a prerequisite for interpreting the impurity profile. The compound is typically synthesized via Friedel-Crafts acylation, ensuring the regioselective attachment of the octanoate chain to iodobenzene.

## Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the standard synthetic workflow and critical control points.



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Figure 1: Friedel-Crafts acylation workflow for the regioselective synthesis of the target compound.

## Spectroscopic Profiling (The Core)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR spectrum is distinct, featuring a characteristic AA'BB' aromatic system and a polarized aliphatic chain.

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm) or

residual (7.26 ppm)

Table 1:

NMR Assignment

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Structural Assignment
Ar-H (ortho to C=O)	7.66 – 7.70	Doublet (d)	2H	~8.5	Aromatic protons adjacent to the ketone (deshielded by anisotropy).
Ar-H (ortho to I)	7.80 – 7.85	Doublet (d)	2H	~8.5	Aromatic protons adjacent to Iodine (heavy atom effect/induction).
-OCH CH	4.12	Quartet (q)	2H	7.1	Methylene of the ethyl ester.
-C(O)CH -	2.90 – 2.95	Triplet (t)	2H	7.3	-methylene to the ketone (C7).
-CH C(O)O-	2.28 – 2.32	Triplet (t)	2H	7.5	-methylene to the ester (C2).
-C(O)CH CH -	1.68 – 1.75	Multiplet (m)	2H	-	-methylene to the ketone (C6).
-CH CH	1.60 – 1.65	Multiplet (m)	2H	-	-methylene to

C(O)O-						the ester (C3).
Internal CH	1.30 – 1.40	Multiplet (m)	4H	-		Bulk methylene chain (C4, C5).
-OCH CH	1.25	Triplet (t)	3H	7.1		Terminal methyl of the ethyl ester.



*Expert Insight: The aromatic region often displays a "roofing" effect due to the similar magnetic environments of the AA'BB' system. While the carbonyl group is electron-withdrawing (deshielding), the iodine atom is large and polarizable. In 4-iodoacetophenone derivatives, the protons ortho to the iodine are typically slightly more downfield (higher ppm) than those ortho to the carbonyl, though this can invert depending on concentration and solvent.*

## Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of two distinct carbonyl environments: the conjugated ketone and the aliphatic ester.

### Table 2: Key IR Absorptions (ATR/Thin Film)

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Diagnostic Value
2930, 2855	C-H Stretch	Alkyl Chain	Confirms long aliphatic chain ( ).
1735 – 1740	C=O Stretch	Ester	Sharp, strong band typical of aliphatic esters.
1680 – 1685	C=O Stretch	Aryl Ketone	Lower frequency due to conjugation with the benzene ring.
1580, 1480	C=C Stretch	Aromatic Ring	Skeletal vibrations of the 1,4-disubstituted benzene.
1180 – 1200	C-O Stretch	Ester	C-O-C stretching vibration.
~1005	C-I Stretch	Aryl Iodide	Often weak; fingerprint confirmation.

## Mass Spectrometry (MS)

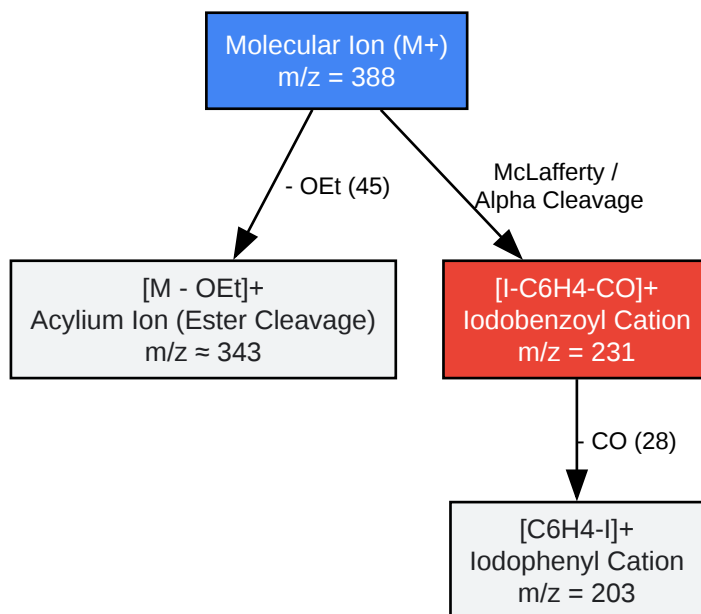
The fragmentation pattern is dominated by the stability of the acylium ion and the cleavage of the iodine.

Ionization Mode: EI (70 eV) or ESI+

- Molecular Ion ( ): 388 m/z (Calculated for ).

- Base Peak: Often related to the benzoyl cation or the loss of the alkoxy group.

## Fragmentation Logic (Graphviz Visualization)



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

## Experimental Protocols

### Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:

- Mass: Weigh 10-15 mg of the compound into a clean vial.
- Solvent: Add 0.6 mL of (99.8% D) containing 0.03% TMS.
- Filtration: If the solution is cloudy (common if inorganic salts from the Friedel-Crafts workup remain), filter through a small plug of glass wool directly into the NMR tube.
- Shimming: Automated gradient shimming is usually sufficient, but manual tuning of Z1 and Z2 may be required due to the iodine atom's influence on magnetic susceptibility.

## Quality Control & Impurity Profiling

A self-validating system for purity must check for:

- Des-iodo impurity: Ethyl 8-phenyl-8-oxooctanoate (check aromatic region for multiplet instead of AA'BB').
- Hydrolysis product: 8-(4-iodophenyl)-8-oxooctanoic acid (check IR for broad OH stretch ~3000-3300 cm<sup>-1</sup>).
- Regioisomers: Ortho-acylation products (rare with para-directing I, but possible; check for complex splitting in aromatic region).

## References

- Bioorganic & Medicinal Chemistry. "Synthesis and evaluation of radioiodinated fatty acid analogues."
- Journal of Radioanalytical and Nuclear Chemistry. "Synthesis of 15-(4-[<sup>131</sup>I]iodophenyl)pentadecanoic acid (p-IPPA)."
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